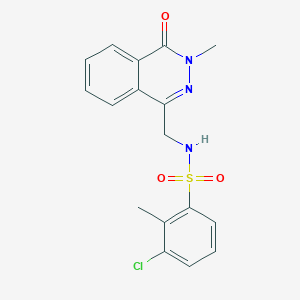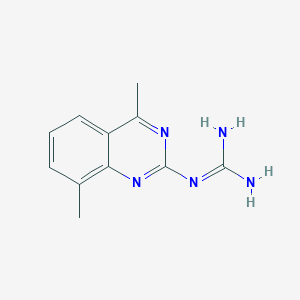
N-(4,8-dimethylquinazolin-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,8-dimethylquinazolin-2-yl)guanidine (DMQG) is a quinazolinone derivative that has recently been studied for its potential medicinal applications. DMQG has a wide range of uses in the scientific field, including synthesis, drug development, and biochemical research. DMQG is a versatile compound that has numerous advantages, such as its stability and low cost. In
科学的研究の応用
N-(4,8-dimethylquinazolin-2-yl)guanidine is a versatile compound that has numerous applications in the scientific research field. It has been used as a precursor for the synthesis of various other compounds, such as quinazolinone derivatives and other heterocyclic compounds. This compound has also been studied for its potential use in drug development, as it has shown promising results in the treatment of various diseases, including cancer and diabetes.
作用機序
N-(4,8-dimethylquinazolin-2-yl)guanidine has been found to act as an inhibitor of the enzyme aspartate transaminase (AST). AST is an enzyme involved in the metabolism of amino acids, and its inhibition can lead to the accumulation of toxic metabolites in the body. This compound has also been found to have anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have numerous biochemical and physiological effects. It has been found to be an inhibitor of the enzyme aspartate transaminase (AST), and has been shown to reduce the production of pro-inflammatory cytokines. This compound has also been found to reduce the production of nitric oxide, which is a key mediator of inflammation. In addition, this compound has been found to inhibit the growth of cancer cells, as well as to reduce the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
実験室実験の利点と制限
N-(4,8-dimethylquinazolin-2-yl)guanidine has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize, and it is also relatively inexpensive. Additionally, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound, and not much is known about its long-term effects. Additionally, it has not been extensively studied, so its effects on human health are unknown.
将来の方向性
The potential applications of N-(4,8-dimethylquinazolin-2-yl)guanidine are numerous, and further research is needed to explore its full potential. One potential future direction is to investigate the effects of this compound on other enzymes, such as cytochrome P450 enzymes. Additionally, further research is needed to investigate the effects of this compound on other diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research is needed to investigate the long-term effects of this compound, as well as to explore the possibility of using this compound as a drug delivery system. Finally, further research is needed to explore the potential of this compound to be used as a drug to treat various diseases, such as cancer and diabetes.
合成法
N-(4,8-dimethylquinazolin-2-yl)guanidine is synthesized from 4,8-dimethylquinazolin-2-yl bromide and guanidine hydrochloride. The reaction is conducted in a mixture of acetic acid and water. The reaction is then heated to 80°C for several hours and the product is isolated by filtration. The final product is a white solid that is soluble in water and ethanol.
特性
IUPAC Name |
2-(4,8-dimethylquinazolin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-6-4-3-5-8-7(2)14-11(15-9(6)8)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFRROOYRMMSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)N=C(N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780522 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2937400.png)

![1-(3-methylphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2937403.png)
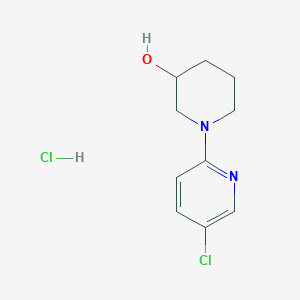
![4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2937406.png)
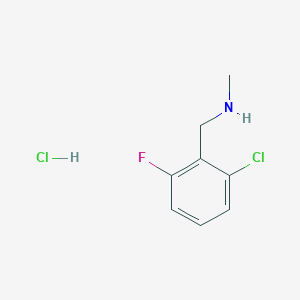
![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
![4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide](/img/structure/B2937414.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2937416.png)
![N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2937418.png)
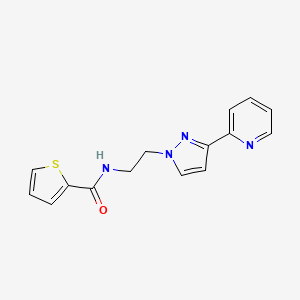
![5-(4-fluorobenzyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937422.png)
